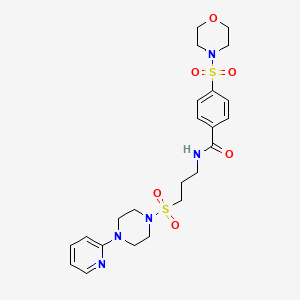

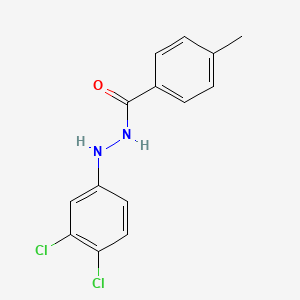

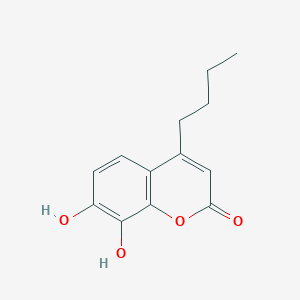

N'-(3,4-dichlorophenyl)-4-methylbenzohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N'-(3,4-dichlorophenyl)-4-methylbenzohydrazide, also known as diclofenac hydrazide, is a chemical compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, which play a crucial role in the inflammatory response. In recent years, diclofenac hydrazide has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.

科学的研究の応用

Pharmaceutical Research

N’-(3,4-dichlorophenyl)-4-methylbenzohydrazide: may serve as a precursor in the synthesis of pharmaceutical compounds. The presence of the hydrazide group allows for further chemical modifications, which can lead to the development of new drugs with potential therapeutic applications. For instance, hydrazide derivatives are often explored for their antimicrobial properties .

Agricultural Chemistry

Compounds similar to N’-(3,4-dichlorophenyl)-4-methylbenzohydrazide have been used in the development of herbicides. The dichlorophenyl component, in particular, is known to inhibit photosynthesis in plants, making it a valuable starting point for creating new agricultural chemicals .

作用機序

Target of Action

N’-(3,4-dichlorophenyl)-4-methylbenzohydrazide is a chemical compound that has a similar structure to Propanil , a widely used contact herbicide . The primary targets of N’-(3,4-dichlorophenyl)-4-methylbenzohydrazide are likely to be similar to those of Propanil, which primarily targets the photosynthesis process in plants .

Mode of Action

The mode of action of N’-(3,4-dichlorophenyl)-4-methylbenzohydrazide is likely to involve the inhibition of photosynthesis and CO2 fixation in plants . This is achieved by inhibiting the electron transport chain reaction, which prevents the conversion of CO2 to carbohydrate precursors . This inhibition hinders the further development of the plant .

Biochemical Pathways

The biochemical pathways affected by N’-(3,4-dichlorophenyl)-4-methylbenzohydrazide are those involved in photosynthesis . By inhibiting the electron transport chain reaction, the compound disrupts the photosynthetic reactions that capture sunlight energy and yield molecules with high energy content . This disruption affects the plant’s ability to convert light energy into chemical energy, impacting the plant’s growth and development .

Pharmacokinetics

Propanil is known to undergo extensive first-pass oxidation to form a weakly active metabolite .

Result of Action

The result of N’-(3,4-dichlorophenyl)-4-methylbenzohydrazide’s action is the inhibition of plant growth and development . By disrupting the photosynthetic process, the compound prevents the plant from converting light energy into chemical energy, which is crucial for the plant’s growth and survival .

特性

IUPAC Name |

N'-(3,4-dichlorophenyl)-4-methylbenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N2O/c1-9-2-4-10(5-3-9)14(19)18-17-11-6-7-12(15)13(16)8-11/h2-8,17H,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZQTZJKTTKLZFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NNC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2361448.png)

![N-(3,5-dimethylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2361454.png)

![Methyl 6-acetyl-2-(3-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2361458.png)

![ethyl {2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B2361459.png)

![4-(Hydroxyimino)-3-(4-methylphenyl)indeno[2,3-D]pyrazole](/img/structure/B2361460.png)

![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-methyl-N-phenylacetamide](/img/structure/B2361464.png)

![3-(4-chlorophenyl)-N-(4-methoxybenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2361465.png)